molecular formula C6H6N2O2 B14435070 Ethyl dicyanoacetate CAS No. 74908-84-2

Ethyl dicyanoacetate

Cat. No.: B14435070
CAS No.: 74908-84-2
M. Wt: 138.12 g/mol
InChI Key: RZENCBUPDBAVRW-UHFFFAOYSA-N
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Description

Definitional Context and Nomenclature Challenges within Scientific Literature

The precise identification of ethyl dicyanoacetate and its related structures is critical for understanding its chemical behavior and applications. Nomenclature in scientific literature can present challenges, necessitating a clear distinction between isomers and related compounds.

This compound is structurally distinct from its monocyano counterpart, ethyl cyanoacetate (B8463686). This compound, with the IUPAC name ethyl 2,2-dicyanoacetate, possesses two cyano (-CN) groups attached to the alpha-carbon of the acetate (B1210297) ester. vulcanchem.com In contrast, ethyl cyanoacetate (also known as ethyl 2-cyanoacetate) has only one cyano group at the same position. vulcanchem.comwikipedia.org

The presence of the second electron-withdrawing cyano group in this compound significantly increases the acidity of the alpha-carbon's hydrogen atom, making it a more reactive precursor for certain reactions like Knoevenagel or Michael additions compared to ethyl cyanoacetate. vulcanchem.comwikipedia.org This enhanced reactivity is a key differentiator in its synthetic utility. Ethyl cyanoacetate itself is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals and heterocycles like allopurinol, theophylline, and caffeine. wikipedia.orgmultichemindia.commarketsandmarkets.com

Table 1: Comparison of this compound and Ethyl Cyanoacetate

Property This compound Ethyl Cyanoacetate
IUPAC Name ethyl 2,2-dicyanoacetate vulcanchem.com ethyl 2-cyanoacetate wikipedia.org
CAS Number 74908-84-2 bldpharm.com 105-56-6 sigmaaldrich.com
Molecular Formula C₆H₆N₂O₂ vulcanchem.com C₅H₇NO₂ wikipedia.org
Molecular Weight 138.12 g/mol vulcanchem.com 113.11 g/mol sigmaaldrich.com
Key Structural Feature Two cyano groups on the α-carbon vulcanchem.com One cyano group on the α-carbon vulcanchem.com

| Reactivity | Higher acidity of α-hydrogen, more reactive in certain condensations vulcanchem.com | Used in Knoevenagel condensations and Michael additions wikipedia.org |

A significant isomer of dicyanoacetate esters is ethyl 2,3-dicyanopropionate. Unlike ethyl 2,2-dicyanoacetate where both cyano groups are on the same carbon, in ethyl 2,3-dicyanopropionate, the cyano groups are on adjacent carbons (C2 and C3). This structural isomer has its own distinct synthetic pathways and applications.

Ethyl 2,3-dicyanopropionate (CAS 40497-11-8) is a key intermediate, notably in the synthesis of pesticides. google.comsfdchem.com Its synthesis often involves the reaction of ethyl cyanoacetate with formaldehyde (B43269) (or paraformaldehyde) and a cyanide source, such as sodium or potassium cyanide. google.comchemicalbook.com Solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used in this process. google.com The reaction mechanism typically involves the nucleophilic addition of cyanide to formaldehyde, creating a cyanohydrin intermediate, which then reacts with ethyl cyanoacetate, followed by water elimination.

In the context of reaction mechanisms, the dicyanoacetate anion is a crucial reactive intermediate. This carbanion is formed by the deprotonation of the highly acidic C-H group in a dicyanoacetate compound. researchgate.net The stability of this anion is enhanced by the electron-withdrawing effects of the two adjacent cyano groups, which delocalize the negative charge.

Gas-phase studies have been instrumental in isolating and characterizing such reactive carbanions, providing insights into their intrinsic properties without the complications of solvents or counterions. researchgate.net For instance, the methyl-2,2-dicyanoacetate anion has been synthesized and studied in the gas phase. researchgate.net The formation of these anions is a key step in many reactions, such as the Knoevenagel condensation, where the deprotonated species acts as the nucleophile. researchgate.net

Overview of Documented Research Areas and Importance

The importance of this compound and its isomers lies primarily in their role as versatile intermediates in organic synthesis.

Ethyl 2,3-dicyanopropionate, an isomer of this compound, is a well-documented intermediate in the production of pesticides. google.comsfdchem.com Specifically, it is a main intermediate for synthesizing new, highly effective, low-residue sterilants. google.com The synthesis of these agrochemicals highlights the industrial relevance of dicyano-functionalized esters. The demand for effective and environmentally safer pesticides continues to drive research into synthetic routes utilizing such intermediates. marketsandmarkets.comglobenewswire.com

The unique reactivity of the dicyano-functionalized carbon center makes these compounds valuable in the development of new synthetic methodologies. The acidic nature of the C-H bond in this compound facilitates its use in condensation reactions. vulcanchem.com These reactions are fundamental in C-C bond formation and are widely used to construct complex molecular architectures. The reactivity of this compound and its derivatives allows them to participate in various organic transformations, contributing to the toolkit of synthetic chemists for creating novel compounds. beilstein-journals.orgchemprob.org

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name CAS Number
This compound ethyl 2,2-dicyanoacetate 74908-84-2
Ethyl cyanoacetate ethyl 2-cyanoacetate 105-56-6
Ethyl 2,3-dicyanopropionate ethyl 2,3-dicyanopropanoate 40497-11-8
Paraformaldehyde Polyoxymethylene 30525-89-4
Sodium cyanide Sodium cyanide 143-33-9
Dimethyl sulfoxide (DMSO) Sulfinylbis(methane) 67-68-5
Potassium cyanide Potassium cyanide 151-50-8
Formaldehyde Methanal 50-00-0
Allopurinol 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 315-30-0
Theophylline 1,3-dimethyl-7H-purine-2,6-dione 58-55-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dicyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZENCBUPDBAVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520895
Record name Ethyl dicyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74908-84-2
Record name Ethyl dicyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Dicyanoacetate Derivatives

Preparation of Specific Ethyl Dicyanoacetate Isomers

Ethyl 2,3-dicyanopropionate (EDCP) is a key intermediate, notably in the synthesis of insecticides. google.com Its preparation has been approached through several synthetic pathways.

A prevalent and historically significant method involves a multi-component reaction between ethyl cyanoacetate (B8463686), formaldehyde (B43269) (commonly used in its polymer form, paraformaldehyde), and a cyanide salt, such as sodium or potassium cyanide. google.com The reaction mechanism is thought to involve the nucleophilic addition of cyanide to formaldehyde, creating a cyanohydrin intermediate. This is followed by its addition to ethyl cyanoacetate and subsequent elimination of water. The first synthesis, reported in 1906 by Higson and Thorpe, utilized formaldehyde cyanohydrin and the sodium salt of ethyl cyanoacetate. However, this early method presented challenges for industrial scale-up due to the instability and high water solubility of the cyanohydrin intermediate.

Modern adaptations of this route often employ a solvent to facilitate the reaction. Dimethyl sulfoxide (B87167) (DMSO) is frequently used as the reaction medium. google.com The process typically involves reacting ethyl cyanoacetate, paraformaldehyde, and sodium cyanide in DMSO. google.com After the reaction is complete, the product is extracted from the DMSO medium using a solvent like dichloromethane (B109758), followed by purification steps. google.com

Another established synthetic route is the nucleophilic addition of ethyl cyanoacetate to acrylonitrile, conducted under basic conditions. A more recent approach involves the reaction of an alkali salt of ethyl cyanoacetate with a 2-haloacetonitrile, such as 2-chloroacetonitrile, in the presence of a catalyst. quickcompany.in This method avoids some of the more toxic reagents and aims for a more industrially feasible process. quickcompany.in

Significant efforts have been made to optimize the synthesis of ethyl 2,3-dicyanopropionate to maximize yield and product purity. A key development was the change in the reaction solvent and cyanide source. google.com Early methods using ethanol (B145695) as a solvent and potassium cyanide resulted in product purities of only 93-95% and presented issues with solvent recovery and the high toxicity of potassium cyanide. google.com

A patented improvement involves substituting ethanol with dimethyl sulfoxide (DMSO) and replacing potassium cyanide with sodium cyanide. google.com This modification reportedly enhances both the yield and the purity of the final product to greater than 98%. google.com The process specifics include maintaining the reaction temperature between 10°C and 30°C for approximately 20 hours. Following the reaction, the mixture is neutralized with hydrochloric acid, and the ethyl 2,3-dicyanopropionate is extracted with dichloromethane. The crude product is obtained by desolventizing under reduced pressure and then purified by high vacuum rectification at 150°C to 160°C. google.com

The use of catalysts has also been explored to improve reaction efficiency. Phase-transfer catalysts like tetrabutylammonium (B224687) bromide or chloride can be used to increase the reaction rate and yield. In the synthesis involving 2-chloroacetonitrile, the choice of catalyst and reaction temperature significantly impacts the outcome. For instance, using DABCO as a catalyst at reflux temperature resulted in an 85% yield and 99.0% purity. quickcompany.in

Optimization of Ethyl 2,3-Dicyanopropionate Synthesis
MethodReagentsSolventCatalystConditionsYieldPurityReference
TraditionalEthyl cyanoacetate, Paraformaldehyde, Potassium cyanideEthanolNone specifiedNot specifiedNot specified93-95% google.com
ImprovedEthyl cyanoacetate, Paraformaldehyde, Sodium cyanideDMSONone specified10-30°C, 20h; Rectification at 150-160°CNot specified>98% google.com
CatalyticEthyl cyanoacetate, 2-chloroacetonitrile, Alkali baseNot specifiedDABCO (2g)Reflux, 4h85%99.0% quickcompany.in
CatalyticEthyl cyanoacetate, 2-chloroacetonitrile, Alkali baseNot specifiedTriphenylphosphine (5g)Reflux, 4h82%98.7% quickcompany.in

General Approaches to Alkyl Dicyanoacetates

Several fundamental reaction types in organic chemistry are employed for the synthesis of alkyl dicyanoacetates and their derivatives. These general approaches often utilize the reactivity of the active methylene (B1212753) group in compounds like ethyl cyanoacetate.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as an alkyl cyanoacetate, with an aldehyde or ketone. icm.edu.pl While often used to synthesize α,β-unsaturated products like ethyl 2-cyanoacrylates, variations of this reaction can lead to dicyano compounds. scielo.org.mxmdpi.com For example, the Knoevenagel condensation of methyl glyoxylate (B1226380) with malononitrile (B47326) yields methyl β,β-dicyanoacrylate, an electrophilic olefin that can be used in further reactions. dtic.mil

Michael Addition: The Michael reaction, or conjugate addition, is a versatile method for C-C bond formation. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile (a Michael donor), such as the enolate of an alkyl cyanoacetate, to an α,β-unsaturated compound (a Michael acceptor). wikipedia.orglibretexts.org This approach is directly applicable to the synthesis of dicyanoacetate derivatives. A common example is the reaction between ethyl cyanoacetate and acrylonitrile, where the cyanoacetate acts as the Michael donor to form ethyl 2,3-dicyanopropionate.

Alkylation: Direct alkylation of the active methylene group of alkyl cyanoacetates provides another route to more complex derivatives. The reaction typically involves treating the alkyl cyanoacetate with a base to form a carbanion, which then reacts with an alkyl halide. cyberleninka.ruchemprob.org For instance, the reaction of the alkali salt of ethyl cyanoacetate with 2-haloacetonitriles is a specific application of this strategy to form a dicyanoacetate structure. quickcompany.in Alkylation with reagents like 1,2-dichloroethane (B1671644) has also been shown to produce cyclopropane (B1198618) and cyclohexane (B81311) derivatives of ethyl cyanoacetate. cyberleninka.ruchemprob.org

Reactivity Profiles and Mechanistic Investigations of Ethyl Dicyanoacetate Species

Carbanion Chemistry of Dicyanoacetate Anion

The chemistry of the dicyanoacetate anion is a cornerstone of its synthetic utility. The electronic properties of this carbanion dictate its stability and nucleophilic character, which are fundamental to its role in various organic transformations.

Formation and Stability of the Dicyanoacetate Anion

The dicyanoacetate anion is readily formed by the deprotonation of ethyl dicyanoacetate at the α-carbon position. The presence of two strongly electron-withdrawing cyano (-CN) groups significantly increases the acidity of the α-hydrogen, facilitating its removal by a base. vulcanchem.com This enhanced acidity is a key feature that distinguishes it from its mono-cyano counterpart, ethyl cyanoacetate (B8463686). vulcanchem.com

The stability of the resulting carbanion is a direct consequence of the resonance delocalization of the negative charge onto the two nitrogen atoms of the cyano groups, as well as the inductive effect of the ester group. siue.edulibretexts.org This dispersal of negative charge over several atoms renders the dicyanoacetate anion a relatively stable carbanion. siue.eduosti.gov The stability of carbanions is generally influenced by factors such as the inductive effect of adjacent electronegative atoms and the extent of conjugation, both of which are prominent in the dicyanoacetate anion. libretexts.orgwikipedia.org

Gas-phase studies have provided valuable insights into the intrinsic properties of carbanions, free from solvent effects. researchgate.netacs.orgacs.org For instance, the methyl-2,2-dicyanoacetate anion has been synthesized and characterized in the gas phase, contributing to a fundamental understanding of its isomeric forms and electronic structure. worktribe.com

Nucleophilic Reactivity in Condensation and Addition Reactions

The stabilized dicyanoacetate anion is a potent nucleophile and readily participates in a variety of condensation and addition reactions. numberanalytics.com Its nucleophilic character drives its involvement in classic carbon-carbon bond-forming reactions.

Condensation Reactions:

A prime example of its reactivity is the Knoevenagel condensation. In this reaction, the dicyanoacetate anion attacks the carbonyl carbon of an aldehyde or ketone. vulcanchem.com The initial nucleophilic addition is typically followed by a dehydration step to yield a stable α,β-unsaturated dinitrile product. The high acidity of the starting this compound facilitates the initial deprotonation, a critical step for the condensation to proceed. vulcanchem.com

Addition Reactions:

The dicyanoacetate anion also undergoes nucleophilic addition to other electrophilic centers. unacademy.comyoutube.comyoutube.com For instance, it can add to activated alkenes in Michael-type additions. The electron-withdrawing nature of the cyano groups in the anion makes it a soft nucleophile, favoring conjugate addition.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on an electrophilic carbon, leading to the formation of a tetrahedral intermediate. unacademy.com In the context of carbonyl compounds, this intermediate is an alkoxide, which is subsequently protonated. unacademy.com

Quantum-Chemical Studies of Anion Activation and Deprotonation Processes

Quantum-chemical calculations have been instrumental in elucidating the mechanistic details of reactions involving the dicyanoacetate anion. pku.edu.cnrsc.org These computational studies provide a deeper understanding of the activation energies, transition state geometries, and reaction pathways that are often difficult to probe experimentally.

Studies have focused on the deprotonation process of ethyl cyanoacetate, a related compound, showing that the transfer of a proton to a base has a calculable activation energy. researchgate.netresearchgate.net Similar computational approaches applied to this compound would quantify the enhanced acidity and the energetics of carbanion formation.

Furthermore, quantum-chemical methods have been employed to investigate the interaction of carbanions with other molecules. For example, DFT calculations have been used to study the interaction between the malononitrile (B47326) carbanion and carbon dioxide, revealing a preference for physical interaction over chemical bond formation in the gas phase. osti.gov Such studies provide valuable insights into the reactivity and potential applications of related dinitrile carbanions.

Cycloaddition Reactions of Alkyl Dicyanoacetates

Alkyl dicyanoacetates, including the ethyl ester, can participate in cycloaddition reactions, particularly as dipolarophiles. researchgate.net The electron-withdrawing nature of the cyano groups activates the π-systems of the nitrile functionalities, making them susceptible to attack by 1,3-dipoles.

1,3-Dipolar Cycloadditions with Nitrile Oxides

Alkyl dicyanoacetates react with 1,3-dipolar reagents such as arenecarbonitrile oxides to form heterocyclic compounds. researchgate.netacs.org These reactions are classified as 1,3-dipolar cycloadditions, a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov

The reaction between an alkyl dicyanoacetate and an arenecarbonitrile oxide can lead to the formation of 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net The regioselectivity and product distribution can be influenced by the electronic nature of the substituents on the arene ring of the nitrile oxide. For instance, electron-donating groups on the arene ring have been observed to yield products resulting from addition to both cyano groups of the dicyanoacetate. researchgate.net

The general mechanism of 1,3-dipolar cycloaddition is considered to be a concerted pericyclic reaction, although stepwise mechanisms can also operate under certain conditions. wikipedia.orgrhhz.net These reactions are valuable for creating complex molecular architectures from relatively simple starting materials. nih.gov

1,3-Dipolar Cycloadditions with Nitrile Imines

Similar to their reactions with nitrile oxides, alkyl dicyanoacetates also undergo 1,3-dipolar cycloadditions with nitrile imines. researchgate.net Nitrile imines are typically generated in situ and react with the cyano groups of the dicyanoacetate to afford 1,2,4-triazole (B32235) derivatives. researchgate.netchim.it

The reaction of arylnitrile imines with alkyl dicyanoacetates can result in both mono- and bis-addition products. researchgate.net The structure of the resulting products depends on the reaction conditions and the specific reactants used. For example, bis-adducts often retain the ester functionality, while mono-adducts may exist in a ketene-hemiacetal form. researchgate.net

These cycloaddition reactions highlight the versatility of the cyano groups in this compound, which can act as effective dipolarophiles, enabling the synthesis of a diverse range of heterocyclic systems.

Analysis of Regioselectivity and Diastereoselectivity in Cycloaddition Pathways

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The regio- and diastereoselectivity of these reactions are governed by a combination of electronic and steric factors of the reacting components. This compound, possessing two strongly electron-withdrawing nitrile groups and an ester group attached to a single carbon, is a highly activated substrate. This electronic feature makes it a potent component in reactions such as [3+2] cycloadditions, often acting as the dipolarophile or a precursor to a 1,3-dipole.

In the context of 1,3-dipolar cycloadditions, the reaction between a 1,3-dipole and a dipolarophile, such as an alkene, can lead to various regio- and stereoisomers. The selectivity is often explained by Frontier Molecular Orbital (FMO) theory, where the energies and orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants dictate the preferred orientation. Generally, reactions are classified as normal or inverse electron-demand based on which reactant possesses the HOMO of higher energy. The strong electron-withdrawing nature of the cyano groups in this compound lowers the energy of its LUMO, making it a strong candidate for normal electron-demand cycloadditions with electron-rich dipoles.

While specific, extensively documented examples of this compound in common cycloaddition pathways are not widespread in readily available literature, its reactivity can be inferred from related structures. For instance, studies on alkyl dicyanoacetates reacting with 1,3-dipolar reagents like arenecarbonitrile oxides have been shown to produce 1,2,4-oxadiazole derivatives. researchgate.net The regioselectivity of such reactions is high, though in some cases, addition can occur on both nitrile groups. researchgate.net

The stereoselectivity of cycloadditions, particularly diastereoselectivity, is influenced by both steric repulsions and attractive secondary orbital interactions in the transition state. longdom.org For many 1,3-dipolar cycloadditions, these competing forces can sometimes lead to poor diastereoselection. longdom.org However, in intramolecular cycloadditions or with highly structured reactants, excellent diastereospecificity can be achieved, where a specific stereoisomer of the starting material leads to a single diastereomeric product. mdpi.com The predictable control of both regioselectivity and diastereoselectivity remains a critical goal in synthetic chemistry to enable the efficient construction of complex molecules with defined three-dimensional structures. mdpi.comnih.gov

Specific Reaction Mechanisms Involving this compound

Interaction with Protonated Organic Substrates (e.g., 4-hydroxy-4-methyl-2-pentanone)

The reaction of this compound with carbonyl compounds is a cornerstone of its reactivity, often initiated by a base to generate a potent carbon nucleophile. A mechanistic study of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol) provides insight into the interaction with a protonated substrate. researchgate.netresearchgate.net Although the text of the study primarily refers to ethyl cyanoacetate, its figures are explicitly captioned with "deprotonated this compound," suggesting the principles are applicable and of interest. researchgate.netresearchgate.net

Reaction Step Parameter Value Reference
Ketone ActivationActivation Energy (Protonation)7.3 kcal/mol researchgate.net
Nucleophile GenerationActivation Energy (Deprotonation)5.2 kcal/mol researchgate.net
C-C Bond FormationEnthalpy of Reaction (ΔH)-140.4 kcal/mol researchgate.netresearchgate.net

Role as a Nucleophilic Component in Sequential and Complex Transformations

The carbanion generated by the deprotonation of this compound is a stabilized yet highly effective nucleophile, making it a valuable building block in sequential, domino, and multicomponent reactions (MCRs). acsgcipr.orgepfl.ch These complex transformations assemble molecules with high atom and step economy by forming multiple bonds in a single synthetic operation. mdpi.com

This compound's utility is frequently observed in domino reactions initiated by a Knoevenagel condensation. beilstein-journals.org In these sequences, the initial condensation between an aldehyde or ketone and this compound forms an electron-deficient alkene (an alkylidene or arylidene dicyanoacetate). This intermediate is a powerful Michael acceptor, poised for a subsequent intramolecular or intermolecular nucleophilic attack. This Knoevenagel/Michael cascade is a common strategy for synthesizing densely functionalized carbocyclic and heterocyclic systems.

While many examples in the literature feature the related ethyl cyanoacetate or malononitrile, the underlying principle extends to this compound. For instance, four-component reactions involving enaminones, benzaldehyde, hydrazine, and ethyl cyanoacetate have been developed to produce complex pyrazolo[3,4-b]pyridine derivatives in an environmentally friendly aqueous medium. longdom.org In such MCRs, this compound serves as the key nucleophilic component that, after initial condensation, engages in a series of cyclization and condensation steps to build the final heterocyclic scaffold. longdom.org These transformations highlight the role of this compound as a versatile C2 synthon, where its two cyano groups and ester functionality can either remain in the final product or participate in subsequent chemical transformations.

Applications of Ethyl Dicyanoacetate in Synthetic Chemistry

Utilization of Ethyl 2,3-Dicyanopropionate in Agrochemical Synthesis

As an Intermediate for Pesticide Production

Ethyl 2,3-dicyanopropionate, a derivative of ethyl dicyanoacetate, serves as a crucial intermediate in the production of certain pesticides. google.comchembk.com Notably, it is a key precursor in the synthesis of the insecticide fipronil. chembk.comnbinno.comalfa-chemical.com Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects. The synthesis of ethyl 2,3-dicyanopropionate can be achieved through the reaction of ethyl cyanoacetate (B8463686) with paraformaldehyde and sodium cyanide. google.com A method for synthesizing this intermediate with a purity of over 98% has been developed, highlighting its importance in the agrochemical industry. google.com

The production process of ethyl 2,3-dicyanopropionate has evolved to improve efficiency and reduce environmental impact. While older methods used ethanol (B145695) as a solvent, newer processes utilize dimethyl sulfoxide (B87167) (DMSO). google.com However, the recovery of DMSO can be challenging. To address this, methods using more easily recoverable solvents like dichloromethane (B109758) have been introduced. google.com

Functionalization and Derivatization via Alkyl Dicyanoacetates

The reactivity of the dicyanoacetate group allows for a variety of functionalization and derivatization reactions, making alkyl dicyanoacetates valuable starting materials in organic synthesis.

Precursors for Polyfunctionalized Organic Molecules through Defined Reactivity

Alkyl dicyanoacetates are precursors to a diverse range of polyfunctionalized organic molecules due to the electron-withdrawing nature of the two cyano groups, which activates the adjacent methylene (B1212753) group for various chemical transformations. vulcanchem.com This enhanced acidity facilitates reactions such as Knoevenagel condensations and Michael additions. vulcanchem.com

The versatility of these compounds is further demonstrated in their use in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, ethyl cyanoacetate is a building block in the synthesis of drugs like allopurinol, used to treat gout, and ethosuximide, an anticonvulsant. wikipedia.orgsanjaychemindia.com

Recent research has expanded the scope of reactions involving alkyl dicyanoacetates. For example, the 1,3-dipolar cycloadditions of nitrile oxides and nitrile imines to alkyl dicyanoacetates lead to the formation of functionalized heterocyclic systems. molaid.com Furthermore, advancements in C-H activation and functionalization provide new avenues for creating complex molecules from simpler precursors. chemrxiv.orgeurekaselect.com The development of new catalytic systems, including those based on visible-light photoredox catalysis, enables the generation of alkyl radicals from various precursors, which can then be used to functionalize molecules like dicyanoacetates. beilstein-journals.orgasiaresearchnews.com

The ability to introduce a variety of functional groups onto the dicyanoacetate scaffold makes these compounds highly valuable in the synthesis of complex target molecules with potential applications in materials science and medicinal chemistry.

Catalytic Approaches in Ethyl Dicyanoacetate Chemistry

Catalysis in Reactions Involving the Dicyanoacetate Anion

The chemistry of ethyl dicyanoacetate is largely characterized by the reactivity of its corresponding anion. The presence of two electron-withdrawing cyano groups significantly increases the acidity of the α-carbon's hydrogen atom, facilitating its removal. Catalysis is central to controlling the formation of this anion and its participation in a variety of chemical reactions.

Acid-base catalysis is a fundamental mechanism for the formation of the dicyanoacetate anion from this compound. wou.edu This process, known as deprotonation, involves the removal of a proton (H⁺) from the α-carbon of the this compound molecule by a base. assaygenie.comyoutube.com The resulting dicyanoacetate anion is a resonance-stabilized carbanion, which makes it a potent nucleophile in various subsequent reactions.

The general principle of this base-catalyzed deprotonation relies on the equilibrium of the acid-base reaction. A suitable base must be strong enough to abstract the acidic proton from the this compound. chemistrysteps.com The strength of the base required is determined by the pKa of the this compound and the stability of the resulting conjugate base. wikipedia.org The negative charge on the dicyanoacetate anion is effectively delocalized over the two nitrile groups and the carbonyl group, which enhances its stability. wikipedia.org

Anion Formation:

The formation of the dicyanoacetate anion is a classic example of general base catalysis. wou.edu In this process, a base (B:) removes the acidic proton from the methylene (B1212753) group (CH₂) of this compound.

Table 1: Bases for Deprotonation of Active Methylene Compounds

Base Conjugate Acid pKa of Conjugate Acid Strength
Hydroxide (OH⁻) Water (H₂O) ~15.7 Strong
Alkoxides (RO⁻) Alcohols (ROH) ~16-18 Strong
Acetate (B1210297) (CH₃COO⁻) Acetic Acid (CH₃COOH) ~4.76 Weak

Subsequent Reactions:

Once formed, the nucleophilic dicyanoacetate anion can participate in a variety of reactions, most notably condensation reactions. A well-documented example is the reaction of deprotonated ethyl cyanoacetate (B8463686) with an activated carbonyl compound. Quantum-chemical studies have investigated the reaction between protonated 4-hydroxy-4-methyl-2-pentanone and deprotonated ethyl cyanoacetate. researchgate.net In this reaction, the acetate anion serves as the base to deprotonate the ethyl cyanoacetate. researchgate.net The resulting dicyanoacetate anion then acts as a nucleophile, attacking the electrophilic carbon of the protonated ketone. researchgate.net This step proceeds without an energy barrier to form a C-C single bond, creating a new adduct. researchgate.net

This type of reaction highlights a dual role for the catalytic system. For instance, in the presence of ammonium (B1175870) acetate, the acetate ion acts as a base to generate the dicyanoacetate anion, while the ammonium ion can act as an acid to protonate and activate the other reactant, such as a ketone. researchgate.net

Table 2: Example of a Reaction Involving the Dicyanoacetate Anion

Reactant 1 Reactant 2 Catalyst System Intermediate Product

In some catalytic cycles, the initial base may act as a precatalyst. The reaction of the base with the substrate or other species present can lead to the formation of a new, more active catalytic species. nih.gov While this has been detailed in other systems, it suggests that the role of the base in this compound chemistry can be complex, potentially evolving throughout the course of the reaction.

The choice of base and reaction conditions is crucial in directing the outcome of reactions involving this compound. Strong bases like butyl lithium have been used to generate the anion for reactions with amines to form N-substituted cyanoacetamides. researchgate.net In contrast, weaker bases like acetate are employed in condensation reactions where a delicate balance of reactivity is required. researchgate.net

Theoretical and Computational Investigations of Ethyl Dicyanoacetate

Electronic Structure Analysis of Ethyl Dicyanoacetate

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are instrumental in analyzing the distribution of electrons and energy levels within this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular structures, energies, and other properties. arxiv.orgrsc.org DFT calculations can be applied to understand the electronic characteristics of this compound, such as the electron density at the α-carbon and the cyano groups. These calculations are crucial for modeling reaction pathways and understanding reactivity. rsc.org While specific, in-depth DFT studies focusing solely on the electronic structure of neutral this compound are not extensively detailed in the provided literature, DFT has been widely used for related systems. For instance, DFT calculations have been employed to investigate the crystal and molecular structure of polymers derived from similar electron-deficient olefins, determining properties like the band gap. researchgate.net Such methods could similarly be used to predict the orbital energies, charge distribution, and spectroscopic properties of this compound. For the related methyl-2,2-dicyanoacetate anion, DFT calculations have been used to determine its isomeric forms and calculate properties like dipole moments. acs.org

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule. ucsb.edu Computational models can predict these solvatochromic shifts by calculating the energy levels of the molecule in different solvent environments, often modeled as a dielectric continuum. ucsb.edu

For a molecule like this compound, which possesses polar groups (an ester and two nitriles), its UV-visible absorption spectrum is expected to be sensitive to the solvent environment. Computational studies can quantify this by:

Calculating the dipole moments of the ground and excited states. A significant change in dipole moment upon excitation typically leads to strong solvatochromism. ucsb.edu

Using time-dependent DFT (TD-DFT) to calculate the electronic transition energies in various solvents. nih.gov

Correlating the calculated shifts with empirical solvent polarity scales, such as the Kamlet-Taft or Catalán parameters. researchgate.netnih.gov

A positive solvatochromic effect (a red shift in more polar solvents) would suggest that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the solvent. researchgate.net Conversely, negative solvatochromism (a blue shift) indicates a more polar ground state. rsc.org While specific computational solvatochromism studies on this compound were not found, the general methodology is well-established for analyzing similar dye molecules. researchgate.netnih.gov

Characterization of Dicyanoacetate Anion

The dicyanoacetate anion, formed by the deprotonation of this compound at the α-carbon, is a key intermediate in many of its reactions. Gas-phase studies, combined with computational analysis, have provided a detailed picture of this anion's properties. Research on the closely related methyl-2,2-dicyanoacetate anion (MDCA⁻), which shares the same core carbanion structure, offers significant insights. worktribe.comacs.org

Photoelectron imaging spectroscopy is a powerful technique used to study the electronic structure of anions. In this method, an anion beam is intersected with a laser beam, causing an electron to detach. The kinetic energy and angular distribution of the detached electron are measured, providing information about the energy levels of the anion and the corresponding neutral molecule.

Studies on the methyl-dicyanoacetate anion (MDCA⁻), synthesized in the gas phase, have utilized photoelectron imaging to distinguish between possible isomers. acs.orgworktribe.com The resulting photoelectron spectra, combined with theoretical calculations, were consistent with only one isomer, methyl-2,2-dicyanoacetate. acs.orgworktribe.com This technique allows for the determination of key energetic parameters.

ParameterValue (for Methyl-dicyanoacetate anion)Source
Vertical Detachment Energy (VDE) Not explicitly stated, but peak is shown in spectra. worktribe.com
Adiabatic Detachment Energy (ADE) Not explicitly stated, but peak is shown in spectra. acs.org
Anisotropy Parameter (β₂) Determined by averaging values across the direct detachment peak. worktribe.com

These experiments demonstrate that photoelectron imaging can serve as a sensitive analytical tool for characterizing reaction products in the gas phase. acs.org

For molecules with a large permanent dipole moment (typically >2.5 Debye), an excess electron can be bound in a diffuse, non-valence orbital, forming a dipole-bound state (DBS). acs.org The neutral methyl-2,2-dicyanoacetate molecule has a calculated dipole moment of 4.7 D, which is sufficient to support a DBS. acs.org

Photoelectron spectroscopy studies of the methyl-dicyanoacetate anion have revealed features corresponding to mode-specific vibrational autodetachment. worktribe.comacs.org This occurs when a photoexcited DBS decays by transferring its energy to specific vibrational modes of the neutral core, leading to electron detachment. researchgate.net The kinetic energy of these detached electrons corresponds to the energy of the vibrational modes. By comparing the observed low-energy peaks in the photoelectron spectrum with the calculated infrared (IR) spectrum of the neutral molecule, researchers can confirm the molecular structure and determine the binding energy of the DBS. acs.org For the methyl-dicyanoacetate anion, the DBS is calculated to be bound by 30 meV. acs.org This correlation provides unambiguous structural assignment and detailed insight into the anion's dynamics. acs.orgacs.org

The reaction of carbanions with carbon dioxide (carboxylation) is a fundamental step in C-C bond formation and has relevance for CO₂ utilization technologies. rsc.orgfrontiersin.org The dicyanoacetate anion is a stabilized carbanion, and computational studies, particularly on the related malononitrile (B47326) carbanion ([CH(CN)₂]⁻), have explored its potential for CO₂ capture. osti.govnih.gov

DFT calculations have been used to explore the potential energy surface for the reaction between the malononitrile carbanion and CO₂. osti.gov These studies reveal two main interaction modes:

Physical Interaction: CO₂ can bind to the nitrogen atoms of the nitrile groups. osti.govnih.gov

Chemical Interaction (Carboxylation): CO₂ can form a new C-C bond with the central carbanion. osti.govnih.gov

Computational findings indicate that the physical interaction of CO₂ with the nitrile groups is energetically more favorable than the chemical carboxylation reaction at the central carbon. osti.gov The presence of a cation, such as an alkali metal ion, can enhance both the physical and chemical interactions. osti.govnih.gov DFT calculations provide key energetic data for these processes.

Reaction ParameterFinding for Malononitrile Carbanion + CO₂Source
Reaction Free Energy (ΔG⁰) Uphill by 35.3 kJ/mol (in DMSO) osti.gov
Activation Free Energy (ΔG‡) 46.8 kJ/mol (calculated), ~60 kJ/mol (measured) osti.gov
Reactivity Descriptor Correlates with the basicity (pKaH) of the carbanion. rsc.org

These theoretical analyses suggest that while direct carboxylation may have a significant energy barrier, the strong physical interactions indicate that ionic liquids based on the dicyanoacetate or malononitrile anion could have high CO₂ solubility, making them of interest for carbon capture applications. osti.govnih.gov

Elucidation of Reaction Mechanisms through Quantum Chemistry

Quantum chemistry calculations provide a powerful framework for investigating the intricate details of chemical reaction mechanisms at the atomic level. mdpi.comnih.gov By solving approximations to the Schrödinger equation, these methods can determine the electronic structure, energy, and geometry of molecules, including short-lived intermediates and transition states that are difficult to observe experimentally. chemrxiv.org For transformations involving this compound, quantum chemical studies, particularly those using Density Functional Theory (DFT) and semi-empirical methods, have been instrumental in mapping out reaction pathways, calculating energy barriers, and understanding the factors that control reaction outcomes. researchgate.netresearchgate.net

The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the height of the energy barrier separating reactants from products. longdom.org The enthalpy profile graphically represents the energy changes throughout a reaction, mapping the potential energy of the system against the reaction coordinate. researchgate.net Quantum chemistry allows for the precise calculation of these parameters, offering critical insights into reaction kinetics. nih.gov

A notable example is the theoretical study of the Knoevenagel condensation between ethyl cyanoacetate (B8463686) and salicylaldehyde. Using DFT calculations, researchers investigated the energy profile of the reaction pathway. researchgate.net This type of study calculates the energies of the reactants, intermediates, transition states, and products to construct a detailed energy profile diagram.

In a different investigation, the cyclocondensation of deprotonated ethyl cyanoacetate with protonated 4-hydroxy-4-methyl-2-pentanone was studied using the semi-empirical AM1 method. researchgate.net This method, while less computationally intensive than high-level ab initio or DFT methods, is effective for obtaining activation energies that align well with experimental data for certain reaction types. researchgate.net The study calculated the activation energy for the deprotonation of ethyl cyanoacetate by an acetate (B1210297) anion to be 5.8 kcal/mol. researchgate.net Subsequently, the reaction between the activated species proceeds through a transition state to form an adduct, ethyl 2-cyano-3,5-dihydroxy-3,5-dimethylhexanoate. researchgate.net The formation of this adduct from the activated reactants was found to be highly exothermic, with a calculated heat of formation (ΔH) of -156.8 kcal/mol, indicating a spontaneous process once the initial activation barriers are overcome. researchgate.net

The subsequent step in this reaction, the Knoevenagel aldol (B89426) condensation, involves the elimination of a water molecule. The calculation showed this step proceeds through a transition state with an activation energy of 11.8 kcal/mol. researchgate.net

Table 2: Calculated Activation Energies and Enthalpies for this compound Transformations

Reaction Step Reactants Method Activation Energy (Ea) (kcal/mol) Heat of Formation (ΔH) (kcal/mol) Source
Deprotonation Ethyl cyanoacetate + Acetate anion AM1 5.8 - researchgate.net
Adduct Formation Deprotonated this compound + Protonated 4-hydroxy-4-methyl-2-pentanone AM1 - -156.8 researchgate.net
Aldol Condensation Adduct 1 + Ammonium (B1175870) cation AM1 11.8 - researchgate.net

These calculations are crucial for comparing different potential reaction pathways and predicting which will be kinetically favored under specific conditions.

A transition state is a specific configuration along a reaction coordinate corresponding to the highest potential energy point on that path. wikipedia.org It represents a fleeting molecular arrangement where bonds are in the process of breaking and forming. utexas.edu Identifying the geometry and energy of transition states is a cornerstone of computational chemistry for elucidating reaction mechanisms. wikipedia.orglibretexts.org

In the quantum-chemical investigation of the cyclocondensation of ethyl cyanoacetate, transition state analysis was key to understanding the reaction mechanism. researchgate.net For the initial deprotonation of ethyl cyanoacetate's methylene (B1212753) group by an acetate anion, the transition state involves the partial transfer of a hydrogen atom to the anion. researchgate.net

Following the formation of the initial adduct, the reaction proceeds toward cyclization. The analysis of the reaction between the activated species (protonated 4-hydroxy-4-methyl-2-pentanone and deprotonated this compound) revealed the formation of a prereaction complex. researchgate.net The system then moves towards a transition state leading to the final product. For instance, in the formation of a lactone, the transition state involves the approach of the adduct's hydroxyl group oxygen to the ester's carbonyl carbon, leading to cyclization. researchgate.net

The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming events. For example, in the transition state for the Knoevenagel condensation step, the C-O bond of the hydroxyl group being eliminated is elongated, while a new C=C double bond is beginning to form. researchgate.net These geometric details, along with the calculated vibrational frequencies (where a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate), confirm the nature of the located stationary point as a true transition state. utexas.edu

By mapping the minimum energy path and identifying all relevant intermediates and transition states, computational chemists can construct a comprehensive picture of the reaction mechanism, as demonstrated for the complex transformations of this compound. uobabylon.edu.iqdiva-portal.org

Future Research Directions for Ethyl Dicyanoacetate

Development of Tailored Synthetic Pathways for Novel Dicyano Esters

The synthesis of ethyl dicyanoacetate itself is well-established, often involving the esterification of cyanoacetic acid. e3s-conferences.orgresearchgate.net However, the future lies in extending these principles to create a broader library of dicyano esters with varied functionalities. Research is anticipated to move beyond standard methods to develop highly tailored and efficient synthetic pathways for novel dicyano esters.

Key research focuses will likely include:

Advanced Catalysis: The use of novel catalysts is a promising avenue for improving reaction efficiency and selectivity. For instance, the application of heteropoly acids, such as silicotungstic acid, has been investigated to optimize the esterification process, offering advantages like high activity, structural stability, and reduced environmental impact. e3s-conferences.orgresearchgate.net Future work could explore nanocatalysts or bifunctional acid-base catalysts to achieve precise control over the synthesis of more complex dicyano ester structures. oiccpress.com

Multi-Component Reactions: Designing one-pot, multi-component reactions represents a significant step towards process intensification and sustainability. Future pathways may involve the strategic combination of starting materials to construct complex dicyano esters in a single, efficient operation, as demonstrated in the synthesis of other complex cyano-containing molecules. researchgate.net

Process Optimization: Orthogonal experiments and other statistical methods will be crucial in systematically optimizing reaction conditions such as temperature, reaction time, and molar ratios of reactants to maximize yields for newly developed synthetic routes. e3s-conferences.orgresearchgate.net

This targeted development of synthetic pathways will enable the production of dicyano esters with specific steric and electronic properties, designed for particular applications in downstream synthesis.

Comprehensive Exploration of Unique Reactivity Patterns and Selectivities

This compound is recognized for the high reactivity of its methylene (B1212753) group, which is flanked by two electron-withdrawing nitrile groups and an ester group. wikipedia.org This structural feature makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Future research will delve deeper into its reactivity to uncover novel transformation patterns and achieve higher levels of selectivity.

Areas for intensive exploration include:

Condensation and Addition Reactions: The compound is widely used in Knoevenagel condensations and Michael additions. wikipedia.org Future studies will likely explore these reactions with a wider range of substrates and under the influence of novel catalytic systems to synthesize complex molecules and heterocyclic frameworks. wikipedia.orgatamanchemicals.com For example, reactions with chalcones in the presence of ammonium (B1175870) acetate (B1210297) can yield dihydropyridinecarbonitriles. researchgate.net

Heterocycle Synthesis: this compound is a key building block for a vast array of heterocyclic compounds that form the core of many pharmaceutical agents. wikipedia.orgatamanchemicals.com Research will continue to exploit its reactivity with various reagents to construct novel pyridines, pyrimidines, pyrazoles, and other heterocyclic systems. researchgate.netresearchgate.net

Chemoselectivity: A deeper understanding of the factors controlling the chemoselectivity of its three reactive centers (nitrile, ester, and the acidic methylene site) will allow for more sophisticated molecular engineering. wikipedia.org By carefully selecting reaction conditions and catalysts, researchers aim to selectively target one functional group while leaving the others intact, enabling more complex and efficient synthetic sequences.

Table 1: Key Reaction Types of this compound and Future Research Focus
Reaction TypeDescriptionFuture Research Focus
Knoevenagel CondensationReaction of the active methylene group with aldehydes and ketones. wikipedia.orgExploring reactions with novel carbonyl compounds and asymmetric catalysts to achieve high stereoselectivity.
Michael AdditionNucleophilic addition of the carbanion to α,β-unsaturated carbonyl compounds. wikipedia.orgDevelopment of enantioselective Michael additions for the synthesis of chiral molecules.
HeterocyclizationUsed as a precursor for rings containing nitrogen, such as pyridines and pyrimidines. researchgate.netresearchgate.netDesigning novel, one-pot syntheses for complex, polycyclic heterocyclic systems with pharmaceutical potential.
DimerizationSelf-condensation in the presence of a base like sodium ethoxide. wikipedia.orgInvestigating controlled oligomerization to create novel functional polymers.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

The integration of computational chemistry is set to revolutionize the study and application of this compound. Advanced computational modeling offers powerful tools to predict reaction outcomes, understand complex reaction mechanisms, and design novel synthetic pathways in silico, thereby reducing the need for extensive and time-consuming laboratory experimentation. nih.gov

Future computational research will likely concentrate on:

Predictive Synthesis: Machine learning and AI-driven models will be developed to predict the most viable synthetic routes to target molecules starting from dicyano esters. nih.gov These tools can analyze vast reaction databases to identify promising reaction conditions and catalysts, accelerating the discovery of new transformations. researchgate.net

Mechanistic Elucidation: Quantum mechanics-based methods, such as Density Functional Theory (DFT), will be employed to investigate the intricate details of reaction pathways. cuny.edu These calculations can determine the energies of reactants, transition states, and products, providing fundamental insights into the factors that control reactivity and selectivity. cuny.edu

Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and other computational models will be used to establish clear links between the molecular structure of novel dicyanoacetate derivatives and their resulting chemical or biological properties. This predictive capability is crucial for designing molecules with desired functions, such as specific biological activities or material properties.

Generative AI: The application of generative AI models, such as autoencoders and generative adversarial networks (GANs), holds the potential to discover entirely novel molecular structures with desirable properties by exploring vast chemical spaces. arxiv.org

Table 2: Computational Approaches in this compound Research
Computational MethodPrimary GoalExpected Outcome
Machine Learning / AIPredict optimal synthetic pathways and reaction conditions. nih.govAccelerated discovery of new reactions and reduction of experimental trial-and-error.
Density Functional Theory (DFT)Investigate reaction mechanisms and transition state energies. cuny.eduFundamental understanding of reactivity, regioselectivity, and stereoselectivity.
Quantitative Structure-Activity Relationship (QSAR)Correlate molecular structure with biological activity or physical properties. Rational design of new compounds for pharmaceutical and agrochemical applications.
Molecular Dynamics (MD) SimulationsSimulate molecular interactions and conformational changes over time.Insight into solvent effects and the dynamic behavior of reactants and catalysts.

Expansion of Applications in Specialized Fine Chemical and Agrochemical Industries

This compound is a proven intermediate in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. guidechem.comcognitivemarketresearch.com Future research will focus on expanding its role as a versatile building block for the next generation of high-value, specialized chemicals.

Fine Chemicals and Pharmaceuticals: this compound is a precursor to numerous active pharmaceutical ingredients (APIs). cognitivemarketresearch.com Its established use in the synthesis of compounds like the gout medication Allopurinol, stimulants such as Caffeine, and essential vitamins like Vitamin B6 highlights its importance. wikipedia.orgatamanchemicals.comguidechem.com It is also a key starting material for the antibacterial agent Trimethoprim. wikipedia.org The future will see its application in creating more complex and targeted therapeutics, potentially including novel anticancer agents and other specialized drugs. cognitivemarketresearch.com

Agrochemicals: In the agrochemical sector, this compound serves as an intermediate for sulfonylurea herbicides and the insecticide flucythrinate. e3s-conferences.orgguidechem.com As the demand for more effective and environmentally benign crop protection solutions grows, research will be directed towards using dicyanoacetate derivatives to synthesize novel pesticides with improved efficacy and better safety profiles.

Table 3: Selected Applications of this compound as a Chemical Intermediate
IndustryProduct ClassSpecific Examples
PharmaceuticalsPurine DerivativesAllopurinol, Caffeine wikipedia.orgatamanchemicals.com
VitaminsVitamin B6 guidechem.com
AntibacterialsTrimethoprim wikipedia.org
AgrochemicalsHerbicidesIntermediates for Sulfonylureas e3s-conferences.orgguidechem.com
InsecticidesFlucythrinate guidechem.com
Fine ChemicalsDyes & AdhesivesIntermediates for various dyes and cyanoacrylate adhesives guidechem.comcognitivemarketresearch.com

By focusing on these key research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthetic chemistry, medicine, and agriculture.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis yield of ethyl dicyanoacetate under varying catalytic conditions?

  • Methodological Answer : Utilize a 23DCCR (23 factorial central composite rotatable) experimental design to systematically evaluate variables such as temperature, catalyst concentration, and reaction time. For example, ultrasonic-assisted esterification (as demonstrated in ethyl butanoate synthesis ) can enhance reaction efficiency. Incorporate controlled hydrolysis and distillation steps, as outlined in ethyl α-phenylacetoacetate synthesis protocols . Monitor yields using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, cross-referencing purity data with NIST Standard Reference Database 69 .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard-specific PPE guidelines : wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact. Ensure daily availability of clean protective gear, as contamination risks increase with prolonged exposure . Conduct fume hood checks and maintain proper ventilation to mitigate inhalation hazards. Reference NIST safety data for handling cyanated esters, including spill containment procedures .

Q. How can researchers characterize the purity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine FT-IR spectroscopy (to confirm cyano and ester functional groups via C≡N stretch ~2250 cm⁻¹ and C=O stretch ~1740 cm⁻¹) with ¹H-NMR (to identify ethyl group protons at δ 1.2–1.4 ppm and α-proton splitting patterns). Validate results against computational models (e.g., B3LYP/6-311++G** level) for vibrational frequencies and NIST’s experimentally derived spectral libraries .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions compared to experimental data?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways, focusing on electron density at the α-carbon and cyano group polarization. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent studies). Address discrepancies by refining solvation models (e.g., IEF-PCM for solvent dielectric effects ) and validating with high-resolution mass spectrometry (HRMS) .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across different solvent environments?

  • Methodological Answer : Apply multivariate analysis to decouple solvent-induced shifts from structural effects. For example, use deuterated solvents (DMSO-d₆, CDCl₃) to isolate hydrogen-bonding interactions in NMR. Cross-reference with computational solvatochromism studies, adjusting for dielectric constant (ε) variations . Reconcile IR band shifts by normalizing against solvent polarity indexes, as cataloged in NIST’s thermochemical tables .

Q. How can researchers address inconsistencies in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Conduct bomb calorimetry under standardized conditions (e.g., 298 K, 1 atm) and compare results with ab initio calculations (e.g., G3MP2 method). Discrepancies may arise from impurities or isomerization; employ fractional crystallization or preparative HPLC for purification . Validate data against NIST’s subscription-based thermochemical datasets, ensuring alignment with accepted error margins (±2 kJ/mol) .

Data Presentation and Analysis Guidelines

  • Raw Data Management : Securely archive raw spectroscopic and chromatographic data in appendices, following IB Extended Essay standards . Highlight processed data (e.g., normalized NMR integrals, GC retention indices) in the main text.
  • Uncertainty Quantification : Report confidence intervals for yield calculations and spectroscopic measurements. Use error propagation models to assess cumulative uncertainties in kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.